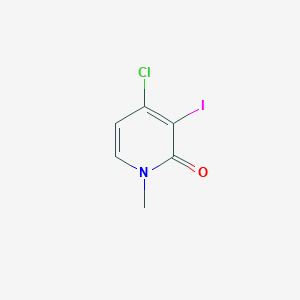4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC15920095
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5ClINO |
|---|---|
| Molecular Weight | 269.47 g/mol |
| IUPAC Name | 4-chloro-3-iodo-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
| Standard InChI Key | SSYDYZCUEHDTNX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=C(C1=O)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (CAS: 1227603-07-7) belongs to the pyridone family, a class of heterocyclic compounds featuring a six-membered ring with one nitrogen atom and a ketone group. The IUPAC name reflects its substitution pattern:
-
1-Methyl: A methyl group attached to the nitrogen atom at position 1.
-
3-Iodo: An iodine atom at position 3.
-
4-Chloro: A chlorine atom at position 4.
The molecular formula is C₆H₅ClINO, with a molecular weight of 269.46 g/mol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 116–117°C (estimated) | |
| Boiling Point | 377.0±42.0°C (predicted) | |
| Density | 2.139±0.06 g/cm³ (predicted) | |
| Solubility | Slightly soluble in polar solvents (e.g., DMSO) |
Structural Analysis
The compound’s planar pyridone ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine and iodine atoms influence its reactivity. The iodine atom’s large atomic radius enhances polarizability, making it amenable to transition metal-catalyzed reactions .
Synthetic Methodologies
Halogenation Strategies
The synthesis of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves sequential halogenation of a pyridone precursor. A representative route includes:
-
Starting Material: 1-Methylpyridin-2(1H)-one.
-
Chlorination: Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) introduces the chlorine atom at position 4.
-
Iodination: Reaction with iodine monochloride (ICl) in acetic acid (AcOH) at 70°C for 16 hours installs the iodine atom at position 3 .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Time | 16 hours |
| Solvent | Acetic acid |
| Catalyst/Base | Sodium acetate trihydrate |
Purification and Characterization
Crude product purification employs column chromatography (40% ethyl acetate/hexane), yielding >90% purity . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H NMR (DMSO-d₆): δ 7.74 (d, J=5.3 Hz, 1H), 6.53 (d, J=5.3 Hz, 1H).
Applications in Medicinal Chemistry
Antimicrobial Agent Development
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one serves as a precursor in synthesizing pyrrolo[3,2-c]pyridine derivatives, which exhibit potent antimicrobial activity. For example:
-
Compound 7t: Derived from this pyridone, it demonstrates exceptional antimycobacterial activity against Mycobacterium tuberculosis (MIC <0.78 μg/mL) and low cytotoxicity (SI >25) .
Mechanism of Action in Drug Candidates
Derivatives of this compound inhibit bacterial enzymes such as glutamate racemase (MurI) and MtB glutamine synthetase, disrupting cell wall synthesis and nitrogen metabolism in pathogens . Molecular docking studies reveal strong binding affinities (-9.2 kcal/mol) to these targets, correlating with observed bioactivity .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. For instance, palladium-catalyzed coupling with phenylboronic acid produces 3-aryl-4-chloro-1-methylpyridin-2(1H)-one derivatives in 75–85% yield .
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles like azide (NaN₃) or amines (RNH₂), yielding analogs with modified bioactivity. For example:
-
Reaction with piperidine-3-carboxamide forms a Mannich base with enhanced antitubercular properties .
Comparison with Analogous Compounds
Table 3: Halogenated Pyridone Derivatives
| Compound | Reactivity Profile | Bioactivity (MIC vs MtB) |
|---|---|---|
| 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one | High cross-coupling efficiency | <0.78 μg/mL |
| 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one | Moderate reactivity | 6.25 μg/mL |
| 4-Fluoro-3-iodo-1-methylpyridin-2(1H)-one | Low thermal stability | 12.5 μg/mL |
The iodine substituent’s polarizability confers superior coupling reactivity compared to bromine or fluorine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume